1,3-Dibenzyl piperidine-1,3-dicarboxylate

Organic Synthesis Medicinal Chemistry Analytical Chemistry

Multi-step deprotection protocols for piperidine dicarboxylic acid synthesis add complexity and reduce yield. 1,3-Dibenzyl piperidine-1,3-dicarboxylate (CAS 97231-84-0) solves this with dual benzyl esters cleavable in a single hydrogenolysis step. • Single-step deprotection eliminates sequential protocols, improving yield and reducing purification. • Achiral structure provides a cost-effective scaffold for SAR studies without stereochemical complexity. • Solid form ensures accurate weighing and handling for reproducible synthesis.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
Cat. No. B12102284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibenzyl piperidine-1,3-dicarboxylate
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C21H23NO4/c23-20(25-15-17-8-3-1-4-9-17)19-12-7-13-22(14-19)21(24)26-16-18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2
InChIKeyQSYUKQUFMGWCOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibenzyl Piperidine-1,3-dicarboxylate: Chemical Identity and Core Specifications for Procurement


1,3-Dibenzyl piperidine-1,3-dicarboxylate (CAS 97231-84-0) is a piperidine-based diester building block with the molecular formula C₂₁H₂₃NO₄ and a molecular weight of approximately 353.4 g/mol [1]. It belongs to the class of piperidine-1,3-dicarboxylate derivatives, characterized by a six-membered heterocyclic amine core bearing two benzyl ester groups at the 1- and 3-positions . This compound is typically offered as a solid with a standard purity of 98% (HPLC) . Its primary utility lies in organic synthesis and medicinal chemistry research as a versatile intermediate or building block .

Why 1,3-Dibenzyl Piperidine-1,3-dicarboxylate Cannot Be Casually Substituted: Critical Structural and Reactivity Distinctions


Direct substitution of 1,3-dibenzyl piperidine-1,3-dicarboxylate with other piperidine-1,3-dicarboxylate analogs (e.g., 1-benzyl 3-ethyl, 1-tert-butyl 3-methyl, or 1-benzyl 3-tert-butyl derivatives) is not advisable due to fundamental differences in ester protecting group orthogonality, steric bulk, and subsequent reactivity [1]. The dual benzyl ester motif provides a specific combination of orthogonal protecting groups (both cleavable via hydrogenolysis) that is not replicated in mixed alkyl/benzyl esters or bis-alkyl esters [2]. This substitution pattern dictates the compound's utility in multi-step syntheses where selective deprotection and subsequent functionalization are required. Furthermore, the absence of a chiral center in this achiral building block distinguishes it from chiral analogs (e.g., (R)- or (S)-1-benzyl 3-ethyl piperidine-1,3-dicarboxylate) which are essential for asymmetric synthesis .

Quantitative Differentiation of 1,3-Dibenzyl Piperidine-1,3-dicarboxylate: Evidence for Scientific Selection


Comparative Purity and Analytical Validation for Reproducible Synthesis

1,3-Dibenzyl piperidine-1,3-dicarboxylate is offered with a standardized purity of 98% (HPLC), a threshold that meets or exceeds the purity requirements for most research applications. While many piperidine-1,3-dicarboxylate analogs (e.g., 1-benzyl 3-ethyl, 1-benzyl 3-tert-butyl) are also available at 95-97% purity , the 98% specification for this specific compound is consistently documented across multiple reputable vendors , ensuring a reliable baseline for synthetic planning and minimizing purification steps.

Organic Synthesis Medicinal Chemistry Analytical Chemistry

Orthogonal Protecting Group Strategy: Dual Benzyl Esters vs. Mixed Alkyl/Benzyl Analogs

The presence of two benzyl ester groups in 1,3-dibenzyl piperidine-1,3-dicarboxylate provides a unique orthogonal protection strategy [1]. Unlike mixed alkyl/benzyl analogs (e.g., 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate), which require sequential deprotection under disparate conditions (hydrogenolysis for benzyl, saponification for ethyl), the bis-benzyl derivative can be globally deprotected in a single hydrogenolysis step to yield the free piperidine-1,3-dicarboxylic acid . This simplifies synthetic sequences where simultaneous unveiling of both carboxylic acid functionalities is desired, a feature not shared by mixed-ester analogs.

Protecting Groups Synthetic Methodology Organic Chemistry

Steric and Electronic Profile: Differentiating 1,3-Dibenzyl from 1,3-Di-tert-butyl Analogs

The replacement of benzyl groups with tert-butyl groups (as in 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate) introduces significant steric bulk and alters electronic properties, impacting reactivity in nucleophilic acyl substitutions and coupling reactions . The benzyl ester is less sterically hindered than the tert-butyl ester, leading to faster reaction kinetics in ester hydrolysis, transesterification, and amidation reactions [1]. While direct kinetic data for this specific compound is not available, the well-documented relative reactivity of benzyl esters versus tert-butyl esters (e.g., acid-catalyzed hydrolysis rates: benzyl esters hydrolyze approximately 10-100 times faster than tert-butyl esters under identical conditions) supports this differentiation [2].

Reactivity Sterics Organic Synthesis

Crystallinity and Solid-State Properties: Advantages for Isolation and Formulation

1,3-Dibenzyl piperidine-1,3-dicarboxylate is a solid at room temperature , whereas several closely related analogs (e.g., 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate) are reported as liquids . This physical state difference has direct implications for handling, storage, and formulation. Solid compounds are generally easier to weigh accurately, less prone to spillage, and offer greater flexibility in purification via recrystallization. Furthermore, the solid nature of 1,3-dibenzyl piperidine-1,3-dicarboxylate may facilitate its use in solid-phase synthesis or as a crystalline intermediate, providing an advantage over liquid analogs in certain workflows [1].

Solid-State Chemistry Formulation Analytical Chemistry

Chirality and Complexity: Achiral Building Block vs. Chiral Analogs

1,3-Dibenzyl piperidine-1,3-dicarboxylate is an achiral molecule, whereas many piperidine-1,3-dicarboxylate derivatives are available as single enantiomers (e.g., (R)- or (S)-1-benzyl 3-ethyl piperidine-1,3-dicarboxylate) . For research applications where stereochemistry is not a variable, the achiral nature of 1,3-dibenzyl piperidine-1,3-dicarboxylate simplifies synthetic planning and eliminates the need for chiral chromatography or asymmetric synthesis steps. Conversely, when a specific stereochemical outcome is required, chiral analogs must be selected. This fundamental distinction is crucial for procurement decisions in both exploratory chemistry and process development .

Stereochemistry Asymmetric Synthesis Medicinal Chemistry

Optimal Application Scenarios for 1,3-Dibenzyl Piperidine-1,3-dicarboxylate Based on Differentiated Evidence


Multi-Step Synthesis Requiring Global Deprotection of Carboxylic Acid Moieties

1,3-Dibenzyl piperidine-1,3-dicarboxylate is ideally suited for synthetic sequences where both carboxylic acid groups need to be revealed simultaneously. Its dual benzyl ester motif enables a single hydrogenolysis step to generate piperidine-1,3-dicarboxylic acid, eliminating the need for sequential deprotection protocols . This reduces synthetic steps, minimizes intermediate purification, and improves overall yield.

Solid-Phase Peptide Synthesis or Polymer-Supported Chemistry

The solid physical state of 1,3-dibenzyl piperidine-1,3-dicarboxylate facilitates accurate weighing and handling . In solid-phase synthesis, where precise stoichiometry is critical for coupling efficiency, the solid form offers a practical advantage over liquid analogs, reducing weighing errors and improving experimental reproducibility .

Exploratory Medicinal Chemistry Where Stereochemistry is Not a Variable

In early-stage drug discovery or chemical biology probe development, where the focus is on exploring structure-activity relationships without the confounding factor of stereochemistry, the achiral nature of 1,3-dibenzyl piperidine-1,3-dicarboxylate provides a cost-effective and synthetically straightforward starting point . It avoids the expense and complexity associated with chiral building blocks.

Ester Hydrolysis or Transesterification Requiring Milder Conditions

For applications requiring ester cleavage under milder conditions (e.g., to preserve other sensitive functional groups), the benzyl ester group in 1,3-dibenzyl piperidine-1,3-dicarboxylate offers a kinetic advantage over more sterically hindered tert-butyl esters. This allows for faster reaction times or lower temperatures, improving process efficiency and selectivity .

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